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Compound of Interest

Compound Name: 3-Methylbenzonitrile

Cat. No.: B1361078 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
methylbenzonitrile (also known as m-tolunitrile), a key intermediate in organic synthesis. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols for data acquisition. This

information is crucial for the identification, characterization, and quality control of this

compound in research and development settings.

Spectroscopic Data Summary
The empirical formula for 3-Methylbenzonitrile is C₈H₇N, and its molecular weight is 117.15

g/mol . The spectroscopic data presented below provides a detailed fingerprint of the

molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms in the

molecule.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.49 - 7.42 m 2H Ar-H

7.37 - 7.30 m 2H Ar-H

2.39 s 3H -CH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

The ¹³C NMR spectrum provides information about the carbon skeleton.

Chemical Shift (δ) ppm Assignment

139.0 C-CH₃

133.0 Ar-C

132.5 Ar-C

129.2 Ar-C

128.8 Ar-C

119.1 CN

112.5 Ar-C-CN

21.2 -CH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies.
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Wavenumber (cm⁻¹) Intensity Assignment

3050 - 3000 Medium Aromatic C-H stretch

2925 Medium Aliphatic C-H stretch

2229 Strong C≡N (nitrile) stretch

1608, 1585 Medium-Strong Aromatic C=C stretch

1480, 1440 Medium C-H bend (methyl)

800 - 690 Strong
Aromatic C-H out-of-plane

bend

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification. The data presented here was obtained via Electron

Ionization (EI).

m/z Relative Intensity (%) Proposed Fragment

117 100 [M]⁺ (Molecular Ion)

116 65 [M-H]⁺

90 42 [M-HCN]⁺

89 24 [M-H-HCN]⁺ or [C₇H₅]⁺

63 15 [C₅H₃]⁺

Experimental Protocols
The following sections outline the generalized methodologies for acquiring the spectroscopic

data presented above.

NMR Spectroscopy Protocol
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Sample Preparation: A 5-10 mg sample of 3-methylbenzonitrile is dissolved in approximately

0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard. The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz spectrometer. Standard

acquisition parameters include a 30-degree pulse width, a relaxation delay of 1 second, and an

acquisition time of 4 seconds. Typically, 16 scans are co-added to achieve a good signal-to-

noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same 400 MHz spectrometer,

operating at a frequency of 100 MHz for carbon. A proton-decoupled sequence is used to

simplify the spectrum to single lines for each unique carbon atom. A 45-degree pulse width, a

relaxation delay of 2 seconds, and an acquisition time of 1 second are employed. Several

thousand scans are typically required to obtain a spectrum with an adequate signal-to-noise

ratio due to the low natural abundance of ¹³C.

IR Spectroscopy Protocol
Sample Preparation: As 3-methylbenzonitrile is a liquid at room temperature, a thin film is

prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium

bromide (KBr) salt plates.

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR)

spectrometer. A background spectrum of the empty salt plates is first collected. The sample is

then placed in the spectrometer's sample compartment, and the spectrum is recorded over the

range of 4000-400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise

ratio.

Mass Spectrometry Protocol
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer,

typically via a gas chromatograph (GC) for separation and purification. In the ion source, the

gaseous 3-methylbenzonitrile molecules are bombarded with a high-energy electron beam

(typically 70 eV). This process, known as Electron Ionization (EI), causes the molecule to lose

an electron, forming a positively charged molecular ion ([M]⁺).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1361078?utm_src=pdf-body
https://www.benchchem.com/product/b1361078?utm_src=pdf-body
https://www.benchchem.com/product/b1361078?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361078?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Analysis and Detection: The resulting ions are accelerated and passed through a mass

analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

The separated ions are then detected, and their relative abundance is plotted against their m/z

value to generate the mass spectrum. The fragmentation pattern is a result of the molecular ion

breaking down into smaller, characteristic fragment ions. The loss of a hydrogen atom leads to

the peak at m/z 116. The loss of a neutral hydrogen cyanide (HCN) molecule from the

molecular ion results in the fragment at m/z 90. Further fragmentation can lead to the other

observed ions.[1][2]

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-methylbenzonitrile.
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Caption: General workflow for spectroscopic analysis of 3-Methylbenzonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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